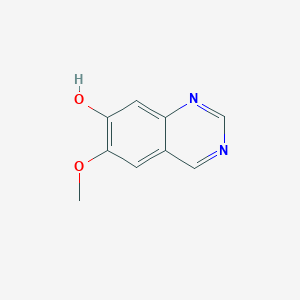
7-Hydroxy-6-methoxyquinazoline
Cat. No. B8391748
M. Wt: 176.17 g/mol
InChI Key: VYUXQFTUJSPCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06897210B2
Procedure details


1,1′-(Azodicabonyl)dipiperidine (525 mg, 2.1 mmol) was added in portions to a mixture of 44-chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (225 mg, 7.0 mmol), (prepared as described for the starting material in Example 2), tributylphosphine (420 mg, 2.11 mmol) and 42-hydroxyethyl)-1,1-dioxothiomorpholine (140 mg, 7.8 mmol) in methylene chloride (10 ml). The mixture was stirred for 18 hours, diluted with ether and the resulting precipitate was removed by filtration. The volatiles were removed from the filtrate by evaporation, and the residue was dissolved in acetone and ethereal hydrogen chloride (14 ml of a 1M solution, 14 mmol) and the precipitate was collected by filtration. The residue was purified by column chromatography eluting with methylene chloride/methanol/aqueous ammonia (150/8/1). The purified product was triturated with ether/methylene chloride collected by filtration and dried to give 4-(4-chloro-2-fluoroanilino)-7-(241,1-dioxothiomorpholino)ethoxy)6-methoxyquinazoline (120 mg, 36%).






Name
Yield
36%
Identifiers


|
REACTION_CXSMILES
|
N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O.O[C:20]1[CH:29]=[C:28]2[C:23]([CH:24]=[N:25][CH:26]=[N:27]2)=[CH:22][C:21]=1[O:30][CH3:31].C(P(CCCC)CCCC)CCC.O=S1(=O)CCNCC1>C(Cl)Cl.CCOCC>[CH3:31][O:30][C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:20]=1)[N:27]=[CH:26][N:25]=[CH:24]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
525 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1
|
|
Name
|
|
|
Quantity
|
225 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C2C=NC=NC2=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
420 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
140 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=S1(CCNCC1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitate was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed from the filtrate by evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in acetone
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
ethereal hydrogen chloride (14 ml of a 1M solution, 14 mmol) and the precipitate was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with methylene chloride/methanol/aqueous ammonia (150/8/1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The purified product was triturated with ether/methylene chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C=NC=NC2=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 mg | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 10.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
